2-(3-chlorobenzyl)-5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazole
Overview
Description
2-(3-chlorobenzyl)-5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazole is a useful research compound. Its molecular formula is C17H17ClN4O2 and its molecular weight is 344.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.1040035 g/mol and the complexity rating of the compound is 390. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structural and Electronic Properties
Docking Studies and Crystal Structure Analysis
Tetrazole derivatives have been analyzed for their crystal structures and docking studies to understand their orientation and interaction within biological systems. For instance, the crystal structure of two tetrazole derivatives has been determined by X-ray crystallography, revealing their potential as COX-2 inhibitors based on molecular docking studies (Al-Hourani et al., 2015).
Thermal Decomposition Analysis
The thermal decomposition of phenyl tetrazoles has been investigated, providing insights into their thermal stability and potential energetic applications. Such studies involve characterizing their molecular structures and assessing their decomposition products (Yılmaz et al., 2015).
Potential Applications
Material Science
The synthesis and structural characterization of tetrazole derivatives, including their complexes with metals, have been explored for potential applications in material science, such as in luminescence and magnetic behaviors. For example, metal–organic coordination polymers derived from 4-substituted tetrazole–benzoate ligands have been synthesized, showcasing different structural characteristics and potential for application in luminescent materials and as magnetic materials (Sun et al., 2013).
Pharmacological Research
Tetrazole derivatives are studied for their bioactivity, including their potential as cyclooxygenase inhibitors. The synthesis and bioassay studies of specific tetrazole compounds have been conducted to understand their interaction within the active site of the cyclooxygenase-2 enzyme, comparing their efficacy with known drugs (Al-Hourani et al., 2020).
Corrosion Inhibition
Tetrazole derivatives have been investigated for their application in corrosion protection. Studies on the adsorption behavior and corrosion protection efficacy of certain carbohydrazide-pyrazole compounds on mild steel in acidic solutions have demonstrated their potential as effective corrosion inhibitors (Paul, Yadav, & Obot, 2020).
Properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]-5-(3-ethoxy-4-methoxyphenyl)tetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2/c1-3-24-16-10-13(7-8-15(16)23-2)17-19-21-22(20-17)11-12-5-4-6-14(18)9-12/h4-10H,3,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWRBSXTVDTVCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NN(N=N2)CC3=CC(=CC=C3)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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